BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: LLO (91-99) Peptide in Anti-
Tumor Immunity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LLO (91-99)

Cat. No.: B15565892

Introduction to LLO (91-99) Peptide and its Role in Anti-

Tumor Immunity

The listeriolysin O (LLO) 91-99 peptide (Sequence: GYKDGNEY]) is an immunodominant
epitope derived from the pore-forming toxin listeriolysin O of the intracellular bacterium Listeria
monocytogenes.[1][2] This peptide is presented by the MHC class | molecule H-2Kd and elicits
a potent CD8+ T cell response.[1][3] The robust immunogenicity of the LLO (91-99) peptide
has been harnessed for the development of novel anti-tumor immunotherapies.[1][4] When
utilized in cancer vaccines, the LLO (91-99) peptide can stimulate strong cytotoxic T
lymphocyte (CTL) responses, which are crucial for recognizing and eliminating cancer cells.[4]
[5] Studies have demonstrated its efficacy in various cancer models, including melanoma and
bladder cancer, both as a standalone therapy and in combination with other immunotherapies
like checkpoint inhibitors.[6][7][8] The peptide's ability to act as a powerful adjuvant and to
induce a Thl-biased immune response makes it a promising candidate for cancer vaccine
development.[6][9]

Key Applications and Findings

The LLO (91-99) peptide has been incorporated into several vaccine platforms to enhance
anti-tumor immunity.

Dendritic Cell (DC) Based Vaccines:
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Dendritic cells are potent antigen-presenting cells (APCs) that can be loaded ex vivo with
tumor-associated antigens to create personalized cancer vaccines. Loading DCs with the LLO
(91-99) peptide has been shown to induce robust anti-tumor responses.[4][6] These DC-
LLO(91-99) vaccines have demonstrated exceptional antineoplastic activity in pre-clinical
models of metastatic melanoma, leading to a significant reduction in tumor size, prevention of
lung metastasis, and enhanced survival.[4][6] The mechanism of action involves the expansion
of LLO(91-99)-specific CD8+ T cells, which in turn helps in the expansion of melanoma-specific
CD8+ T cells, leading to an increase in tumor-infiltrating lymphocytes with a cytotoxic
phenotype.[4][6] Furthermore, these vaccines can revert immune tolerance by decreasing the
population of regulatory T cells (Tregs) within the tumor microenvironment.[4][6]

Gold Nanoparticle (GNP) Based Vaccines:

To improve the delivery and efficacy of the LLO (91-99) peptide, nanotechnology-based
platforms have been developed. Gold glyconanopatrticles coupled to the LLO (91-99) peptide
(GNP-LLO(91-99)) have emerged as a promising approach.[7][9][10] These nanovaccines
have shown dual anti-tumor activities by inhibiting tumor growth and migration, and by acting
as an adjuvant to recruit and activate DCs.[9][11] In pre-clinical models of melanoma and
bladder cancer, a single dose of GNP-LLO(91-99) nanovaccines significantly reduced the
tumor burden.[7] The nanovaccine promotes a Thl-type immune response, increases the
infiltration of CD4+ and CD8+ T cells into the tumor, and reduces the levels of
immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and Tregs.[7][12]

Combination Therapies:

The efficacy of LLO (91-99) peptide-based vaccines can be further enhanced when used in
combination with other immunotherapies, such as immune checkpoint inhibitors.[8] Studies
have shown that GNP-LLO(91-99) nanovaccines synergize with anti-PD-1 and anti-CTLA-4
antibodies, leading to complete tumor regression and improved survival rates in melanoma
models.[8][10] This combination therapy not only potentiates the anti-tumor immune response
but also helps in overcoming the resistance to checkpoint inhibitors.

Summary of Immunological Responses

The anti-tumor effects of LLO (91-99) peptide-based immunotherapies are mediated by a
multifaceted immune response:
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 Activation of Innate Immunity: LLO (91-99) containing vaccines activate DCs, leading to their
maturation and enhanced antigen presentation capabilities, characterized by the
upregulation of MHC class | and 1l molecules and co-stimulatory molecules like CD86.[6][7]

 Induction of Potent T Cell Responses: A hallmark of LLO (91-99) based vaccines is the
induction of a strong, antigen-specific CD8+ T cell response, leading to the generation of
cytotoxic T lymphocytes that can directly kill tumor cells.[4][5]

e Modulation of the Tumor Microenvironment: These therapies can alter the
immunosuppressive tumor microenvironment by reducing the infiltration of Tregs and
MDSCs, while increasing the presence of effector T cells.[7][10][12]

e Thl-Biased Cytokine Production: The immune response is skewed towards a Thl
phenotype, with increased production of pro-inflammatory cytokines such as IFN-y and IL-
12, which are crucial for anti-tumor immunity.[6][7]

Quantitative Data Summary

Table 1: Efficacy of LLO (91-99) Peptide-Based
Therapies in Pre-clinical Tumor Models
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Key Efficacy
Therapy Tumor Model . Outcome Reference
Metrics
Clear reduction
) of metastatic
Tumor Size )
) melanoma size
Reduction, ]
DC-LLO(91-99) B160OVA ) and adhesion,
' Metastasis _ [4][6]
Vaccine Melanoma ) prevention of
Prevention, ]
) lung metastasis,
Survival
enhanced
survival.
A single dose
GNP-LLO(91-99) MB-49 Bladder Tumor Burden
) ] reduced tumor [7]
Nanovaccine Cancer Reduction
burden 4.7-fold.
A single dose
GNP-LLO(91-99) B16.F10 Tumor Volume
) ) reduced tumor [7]
Nanovaccine Melanoma Reduction
volume 5-fold.
Combination
therapy resulted
Tumor i
GNP-LLO(91-99) B160OVA o in complete
Remission,
+ anti-PD-1 Melanoma ) tumor remission
Survival Rate
and 100%
survival rate.
Combination had
a benefit on
Tumor _
GNP-LLO(91-99) B160OVA ) tumor regression
. Regression, _
+ anti-CTLA-4 Melanoma and resulted in

Survival Rate

an 85% survival

rate at 23 days.

Table 2: Immunomodulatory Effects of LLO (91-99)
Peptide-Based Vaccines on Immune Cell Populations
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Immune Cell
Therapy Model System . Change Reference
Population
CD4+CD25high
DC-LLO(91-99) B160OVA
) Regulatory T Decrease [41[6]
Vaccine Melanoma Model
cells (Tregs)
Tumor-Infiltrating
DC-LLO(91-99) B160OVA Lymphocytes )
) ) High numbers [41[6]
Vaccine Melanoma Model  (Cytotoxic
Phenotype)
CD4+ and CD8+
GNP-LLO(91-99) Bladder Cancer T cells, B cells, Increased ]
Nanovaccine Model Dendritic Cells percentages
(in tumor)
Myeloid-Derived
GNP-LLO(91-99) Bladder Cancer Suppressor Cells
) Reduced levels [7]
Nanovaccine Model (MDSC) and
Tregs (in tumor)
NK cells (CD3-
CD49b+),
DC-LLO(91-99) B160OVA CD8a+ DCs, High e
Vaccine Melanoma Model CD11b+ percentages

Macrophages (in

spleen)

Table 3: Cytokine Responses Induced by LLO (91-99)
Peptide-Based Immunotherapies

© 2025 BenchChem. All rights reserved.

5/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4941355/
https://www.oncotarget.com/article/7806/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941355/
https://www.oncotarget.com/article/7806/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9140107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9140107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941355/
https://www.oncotarget.com/article/7806/text/
https://www.benchchem.com/product/b15565892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Model
Therapy System/Cell Cytokine Change Reference
Type
DC-LLO(91-99) B160OVA _
) IFN-y, IL-12 High levels [6]
Vaccine Melanoma Model
Human High levels
GNP-LLO(91-99) Monocyte- released,
_ _ N IL-12p70, TNF-a _ [13]
Nanovaccine Derived Dendritic promoting a Thl
Cells (MoDCs) cytokine pattern.
Significantly
higher levels
LLO(91-99) _ _
o Murine Model (in produced by
Minigene- ] IFN-y [5]
Vivo) splenocytes
Transduced DCs )
upon peptide
stimulation.
GNP-GAPDH(1-
22) and GNP- ) ) ) Significantly
Murine Microglia IL-6 [14]
LLO(91-99) reduced

Nanovaccines

Experimental Protocols
Protocol 1: Preparation of Dendritic Cells Loaded with
LLO (91-99) Peptide (DC-LLO(91-99))

This protocol is adapted from studies using DC-based vaccines for melanoma.[4][6]

¢ |solation of Bone Marrow Precursors:

o Euthanize BALB/c mice and isolate femur and tibia from the hind legs.

o Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.

o Create a single-cell suspension by passing the bone marrow through a cell strainer.
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o Differentiation of Dendritic Cells:

Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine
serum, 20 ng/mL GM-CSF, and 20 ng/mL IL-4.

o

Incubate the cells at 37°C in a 5% COZ2 incubator.

(¢]

[¢]

On day 3, replace half of the medium with fresh medium containing cytokines.

[¢]

On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.

e Peptide Loading and Maturation of DCs:

o

Resuspend the immature DCs at a concentration of 1 x 106 cells/mL.

[¢]

Add the LLO (91-99) peptide to the cell suspension at a final concentration of 10 pg/mL.

[e]

Incubate for 2 hours at 37°C to allow for peptide loading.

[e]

Induce DC maturation by adding a maturation stimulus, such as 1 pg/mL of
lipopolysaccharide (LPS), and incubate for another 18-24 hours.

e Harvesting and Preparation for Vaccination:
o Harvest the mature, peptide-loaded DCs.
o Wash the cells three times with sterile phosphate-buffered saline (PBS).

o Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 1 x 106
cells in 100 pL for intravenous injection).

Protocol 2: In Vivo Murine Melanoma Model for Testing
LLO (91-99) Based Vaccines

This protocol is based on studies using the B160VA melanoma model.[4][6]

e Cell Line and Animal Strain:
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o Use the B160VA murine melanoma cell line, which expresses chicken ovalbumin.

o Use C57BL/6 mice (6-8 weeks old).

e Vaccination Schedule:

o Administer a single dose of the DC-LLO(91-99) vaccine (e.g., 1 x 106 cells) intravenously
into the tail vein of the mice.

o Allow 7 days for the immune response to develop.
e Tumor Challenge:

o After 7 days of vaccination, subcutaneously transplant 1 x 105 B160VA melanoma cells
into the flank of the mice.

e Monitoring and Endpoint:

o Monitor tumor growth every 2-3 days by measuring the tumor dimensions with a caliper.
Calculate tumor volume using the formula: (length x width2) / 2.

o Monitor the survival of the mice.

o At the end of the experiment (e.g., day 14 post-tumor transplantation), euthanize the mice
and harvest tumors, spleens, and lungs for further analysis (e.g., flow cytometry,
histology).

Protocol 3: Preparation of Gold Glyconanoparticles
Coupled to LLO (91-99) Peptide (GNP-LLO(91-99))

This protocol is a generalized representation based on the description of GNP-LLO(91-99)
nanovaccines.[7][8][9]

» Synthesis of Gold Nanoparticles (GNPs):

o Synthesize GNPs of a controlled size (e.g., 2-5 nm) using a standard citrate reduction
method or other established protocols.
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e Functionalization of GNPs:

o Functionalize the surface of the GNPs with a linker molecule that can bind to both the
peptide and a glycan ligand (e.g., B-D-glucose). This often involves thiol chemistry for
binding to the gold surface.

e Coupling of LLO (91-99) Peptide and Glycan:

o Conjugate the LLO (91-99) peptide and the glycan (e.g., B-D-glucose) to the
functionalized GNPs. The peptide can be synthesized with a terminal cysteine for covalent
attachment to the GNP surface.

e Purification and Characterization:

o Purify the GNP-LLO(91-99) conjugates from unreacted components using methods like
centrifugation or dialysis.

o Characterize the nanovaccines for size, charge, peptide loading efficiency, and stability
using techniques such as dynamic light scattering (DLS), zeta potential measurement, and
transmission electron microscopy (TEM).

e Preparation for In Vivo Administration:

o Resuspend the purified GNP-LLO(91-99) nanovaccines in a sterile, biocompatible buffer
(e.g., PBS) at the desired concentration (e.g., 50 g g/mouse for intravenous injection).

Protocol 4: IFN-y ELISPOT Assay for Antigen-Specific T
Cell Responses

This protocol is a standard method for detecting cytokine-secreting cells.[15][16][17]
e Plate Preparation:

o Coat a 96-well ELISPOT plate with an anti-mouse IFN-y capture antibody overnight at
4°C.

o Wash the plate with sterile PBS to remove unbound antibody.
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o Block the plate with RPMI-1640 medium containing 10% FBS for 2 hours at room
temperature.

e Cell Plating and Stimulation:

[¢]

Prepare a single-cell suspension of splenocytes from immunized mice.

[e]

Add 2 x 105 to 5 x 105 splenocytes per well.

o

Stimulate the cells by adding the LLO (91-99) peptide at a final concentration of 1-10
pg/mL.

o

Include a positive control (e.g., Concanavalin A) and a negative control (no peptide).

[¢]

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
o Detection of IFN-y Secretion:
o Wash the plate to remove the cells.

o Add a biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at room
temperature.

o Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1
hour at room temperature.

o Wash the plate and add the substrate solution (e.g., BCIP/NBT) to develop the spots.
e Analysis:

o Stop the reaction by washing with water once the spots are visible.

o Allow the plate to dry completely.

o Count the spots in each well using an automated ELISPOT reader. Each spot represents a
single IFN-y-secreting cell.

Visualizations
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Diagram 1: Proposed Mechanism of DC-LLO(91-99)
Vaccine in Anti-Tumor Immunity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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